![molecular formula C26H29ClN6O2 B2468773 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione CAS No. 847409-14-7](/img/structure/B2468773.png)
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C26H29ClN6O2 and its molecular weight is 493.01. The purity is usually 95%.
BenchChem offers high-quality 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biopharmaceutical Studies
A study conducted by Smirnova et al. (2021) focused on the pharmacokinetic parameters of a new antiplatelet drug closely related to the compound . This research provided insight into the bioavailability and intravenous administration effects of such compounds.
Biological Activity in Antiasthmatic Agents
Research by Bhatia et al. (2016) explored the synthesis of derivatives of this compound for their potential antiasthmatic activity. The study highlighted the vasodilatory activity of these compounds, indicating their relevance in the development of anti-asthmatic agents.
Antihistaminic Activity
The work of Pascal et al. (1985) investigated a series of derivatives for their antihistaminic activity. This study demonstrated the potential of such compounds in inhibiting histamine-induced bronchospasm and anaphylaxis, contributing to the field of allergy and respiratory disorder treatments.
Receptor Affinity Studies
Żmudzki et al. (2015) examined the receptor affinity of derivatives, identifying potential for dual 5-HT6/D2 receptors ligands and D2 receptor ligands. This research, detailed in Żmudzki et al. (2015), provides valuable information for the development of compounds targeting specific neural receptors.
Cardiovascular Activity
A study by Chłoń-Rzepa et al. (2004) synthesized and tested various derivatives for cardiovascular activity, including antiarrhythmic and hypotensive effects. This research contributes to understanding the potential cardiovascular applications of such compounds.
Inhibition of Mycobacterium tuberculosis
Research by Konduri et al. (2020) focused on synthesizing novel purine linked piperazine derivatives as inhibitors of Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis.
Eigenschaften
IUPAC Name |
8-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN6O2/c1-30-24-23(25(34)29-26(30)35)33(12-6-9-19-7-3-2-4-8-19)22(28-24)18-31-13-15-32(16-14-31)21-11-5-10-20(27)17-21/h2-5,7-8,10-11,17H,6,9,12-16,18H2,1H3,(H,29,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQLHOYIHDNZEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)CCCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.